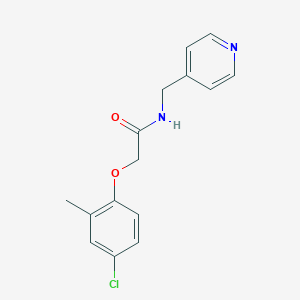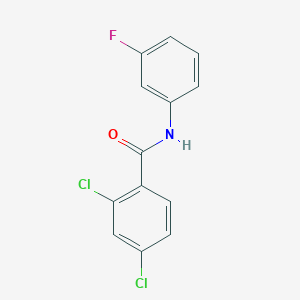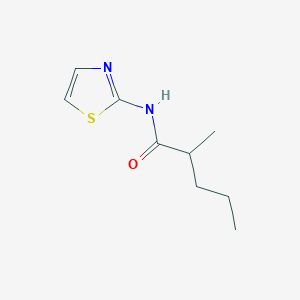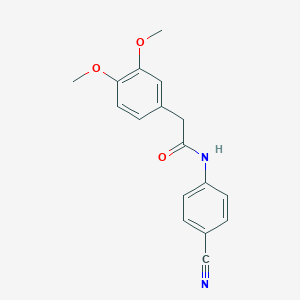
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide, also known as JNJ-39729209, is a small molecule drug that has been developed for research purposes. It is a selective antagonist of the orexin-2 receptor, which is a G protein-coupled receptor that is involved in the regulation of wakefulness and sleep.
作用机制
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide acts as a selective antagonist of the orexin-2 receptor, which is primarily expressed in the central nervous system. The orexin-2 receptor is involved in the regulation of wakefulness and sleep, and its activation promotes wakefulness. By blocking the orexin-2 receptor, this compound inhibits the wake-promoting effects of orexin and promotes sleep.
Biochemical and physiological effects:
This compound has been shown to have significant effects on the behavior and physiology of animals. In rats, this compound has been found to increase the amount of time spent in non-rapid eye movement (NREM) sleep and decrease the amount of time spent in wakefulness. This compound has also been shown to decrease the latency to sleep onset and increase the duration of NREM sleep in mice. These effects suggest that this compound has potential as a therapeutic agent for the treatment of sleep disorders.
实验室实验的优点和局限性
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist of the orexin-2 receptor, which allows for the investigation of the specific effects of orexin-2 receptor inhibition. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to the use of this compound in lab experiments. For example, it may not be suitable for use in certain animal models, and its effects may vary depending on the species and strain of animal used.
未来方向
There are several possible future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide. One direction is the investigation of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, such as insomnia and narcolepsy. Another direction is the exploration of the effects of this compound on other physiological systems, such as the cardiovascular system and the immune system. Additionally, the development of more potent and selective orexin-2 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of sleep disorders and other conditions.
合成方法
The synthesis of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The detailed synthesis method of this compound is beyond the scope of this paper, but it can be found in the literature.
科学研究应用
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been used in various scientific research studies, including the investigation of the role of the orexin-2 receptor in the regulation of wakefulness and sleep, the exploration of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, and the examination of the effects of this compound on the behavior and physiology of animals.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-15(12(2)9-11)20-13(3)16(19)18-14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
InChI 键 |
DQXNTALFBZPDJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
规范 SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)






![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)


methanone](/img/structure/B270740.png)
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
